Cas no 169624-68-4 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidoacetic acid)

2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidoacetic acid is an Fmoc-protected tyrosine derivative with a glycine linker, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The 4-hydroxyphenyl moiety allows for further modifications, such as phosphorylation or conjugation, while the glycine spacer enhances flexibility in peptide design. This compound is particularly valuable for synthesizing tyrosine-containing peptides with high purity and controlled reactivity. Its stability under SPPS conditions and compatibility with standard coupling reagents make it a reliable building block for peptide chemistry applications.
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidoacetic acid structure
169624-68-4 structure
Product Name:2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidoacetic acid
CAS No:169624-68-4
MF:C26H24N2O6
MW:460.478567123413
CID:6088387
PubChem ID:165561174
Update Time:2025-06-10

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidoacetic acid
    • 169624-68-4
    • 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]acetic acid
    • EN300-1505767
    • Inchi: 1S/C26H24N2O6/c29-17-11-9-16(10-12-17)13-23(25(32)27-14-24(30)31)28-26(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23,29H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1
    • InChI Key: ACKGBLVIBYVSJE-QHCPKHFHSA-N
    • SMILES: O(C(N[C@H](C(NCC(=O)O)=O)CC1C=CC(=CC=1)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 460.16343649g/mol
  • Monoisotopic Mass: 460.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 125Ų

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidoacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1505767-0.05g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]acetic acid
169624-68-4
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$2829.0 2023-06-05
Enamine
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2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]acetic acid
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Enamine
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Enamine
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$3368.0 2023-06-05
Enamine
EN300-1505767-2.5g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]acetic acid
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Enamine
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2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]acetic acid
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$9769.0 2023-06-05
Enamine
EN300-1505767-10.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]acetic acid
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$14487.0 2023-06-05
Enamine
EN300-1505767-50mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]acetic acid
169624-68-4
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Enamine
EN300-1505767-100mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]acetic acid
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